1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethan-1-one is an organic compound with the molecular formula C16H16O2. This compound is characterized by the presence of a hydroxy group and two methyl groups on a phenyl ring, along with a phenylethanone moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethan-1-one typically involves the reaction of 2-hydroxy-4,5-dimethylacetophenone with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-4,5-dimethylbenzaldehyde or 2-hydroxy-4,5-dimethylbenzoic acid.
Reduction: Formation of 1-(2-hydroxy-4,5-dimethylphenyl)-2-phenylethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-Hydroxy-4,5-dimethylacetophenone: A precursor in the synthesis of 1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethan-1-one.
1-(2-Hydroxy-4,5-dimethylphenyl)ethanone: A structurally similar compound with different functional groups.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
18439-99-1 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(2-hydroxy-4,5-dimethylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C16H16O2/c1-11-8-14(15(17)9-12(11)2)16(18)10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3 |
InChI Key |
BYEZRQGROSQPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.